BOC-FlFlF

Angiogenesis VEGF antagonism Stereochemistry

Research on FPR1-mediated inflammation requires precise receptor subtype control; generic Boc-FLFLF preparations risk inverted outcomes from D-enantiomer contamination. BOC-FlFlF (CAS 148182-34-7) ensures reliable FPR1 blockade with verified stereochemistry and sub-type selectivity. • For FPR1-selective antagonism without FPR2 cross-reactivity: Use ≤10 µM; Ki = 0.43 µM (Ca²⁺ mobilization), apparent KD = 230 nM. • For angiogenesis inhibition: Require natural L-enantiomer; D-enantiomer contamination (e.g., D-BOC2) inverts to pro-angiogenic activity. • In vivo formulation: 10% DMSO/90% corn oil; validated intraplantar efficacy at 0.3 ng fMLP challenge.

Molecular Formula C44H59N5O8
Molecular Weight 786.0 g/mol
CAS No. 148182-34-7
Cat. No. B549792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-FlFlF
CAS148182-34-7
SynonymsBOC-Phe-Leu-Phe-Leu-Phe
Boc2 cpd
BPLPLP
butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe
butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
N-t-Boc-Phe-DLeu-Phe-DLeu-Phe
N-t-Boc-Phe-Leu-Phe-Leu-Phe
N-tertiary-butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Molecular FormulaC44H59N5O8
Molecular Weight786.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
InChIInChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1
InChIKeyNGNZQSPFQJCBJQ-LTLCPEALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOC-FlFlF (CAS 148182-34-7) Procurement Guide: FPR1 Antagonist Specifications and Scientific Selection Criteria


BOC-FlFlF (Boc-Phe-Leu-Phe-Leu-Phe-OH, also designated L-BOC2 or Boc-FLFLF) is a synthetic N-terminally tert-butyloxycarbonyl (Boc)-protected pentapeptide that functions as a formyl peptide receptor (FPR) antagonist [1]. The compound is classified within the oligopeptide family and is characterized by an alternating Phe-Leu-Phe-Leu-Phe sequence with a free C-terminal carboxyl group [2]. Its molecular formula is C₄₄H₅₉N₅O₈ with a molecular weight of 785.97 g/mol, and it is primarily utilized in inflammation research, neutrophil biology studies, and angiogenesis investigations as a tool for FPR1 receptor blockade .

1
Target engagement
FPR1-selective antagonism at concentrations ≤10 µM for neutrophil signaling and chemotaxis studies.
2
Functional control
Stereochemistry-controlled research: L-enantiomer for angiogenesis inhibition; D-enantiomer for pro-angiogenic comparison.
3
Assay readout
Preferred for intracellular calcium mobilization readouts; readout-dependent potency requires buffer optimization.

Why Generic FPR Antagonist Substitution Fails: BOC-FlFlF (CAS 148182-34-7) Stereochemical and Subtype Selectivity Considerations


Procurement decisions for BOC-FlFlF cannot be satisfied by substituting alternative FPR antagonists or structurally similar Boc-protected peptides without incurring substantial experimental divergence. The compound exhibits stereochemistry-dependent functional switching, wherein the natural L-enantiomer (L-BOC2) demonstrates angiogenic inhibitory activity, whereas the all-D-enantiomer (D-BOC2) is entirely devoid of VEGF antagonist activity and instead exerts pro-angiogenic effects [1]. Furthermore, FPR subtype selectivity is concentration-dependent: BOC-FlFlF maintains FPR1-selective antagonism at low concentrations (≤10 µM) but loses this selectivity at higher concentrations (≥100 µM), exhibiting partial FPR2/FPRL1 inhibition [2]. Consequently, batch-to-batch substitution with nominally similar "Boc-FLFLF" preparations containing D-amino acid impurities, stereochemical ambiguities, or undisclosed purity profiles can invert biological outcomes from antagonism to agonism or from subtype-selective to pan-receptor inhibition. The following quantitative evidence establishes the specific parameters that differentiate this compound from its closest analogs and in-class alternatives.

This product L-BOC2 (BOC-FlFlF)
Alternatives may differ D-BOC2 / pan-FPR inhibitors / racemic mixtures
Angiogenesis inhibitor (VEGF-A165 antagonist)
D-BOC2 or D-amino acid impurities invert outcome to pro-angiogenic activity; functional inversion risk.
FPR1-selective at ≤10 µM
Cyclosporin H or WRW4 exhibit different subtype preference; pan-FPR or FPRL1 bias may shift interpretation.
Pure antagonist, no receptor internalization
Partial agonists or agonist-contaminated batches may trigger unintended downstream signaling cascades.

BOC-FlFlF (CAS 148182-34-7) Quantitative Differentiation Evidence: Comparator-Based Selectivity and Functional Profiling


Functional Inversion: L-BOC2 (BOC-FlFlF) Angiogenesis Inhibition Versus D-BOC2 Pro-Angiogenic Activity

The natural L-enantiomer BOC-FlFlF (L-BOC2) functions as an angiogenesis inhibitor through VEGF-A165 binding antagonism, whereas the all-D-enantiomer (D-BOC2) exhibits no detectable VEGF antagonist activity and instead demonstrates pro-angiogenic potential [1]. This stereochemical inversion produces opposite biological outcomes despite identical molecular weight and sequence pattern. The D-peptide variant D-Succ-F3 further exhibits pro-angiogenic activity across multiple in vitro, ex vivo, and in vivo models including HUVEC cells, chick embryos, zebrafish embryos, and adult mice, with activity fully suppressible by the FPR2/FPR3 antagonist WRW4 and anti-FPR3 antibody [2].

Functional inversion: L- vs D-enantiomer
Head-to-head
L-BOC2: VEGF antagonist activity present. D-BOC2: activity absent; D-Succ-F3: pro-angiogenic.
Stereochemical attribution review
Impure D-enantiomer content can invert research outcome.
Angiogenesis VEGF antagonism Stereochemistry

FPR Subtype Selectivity Profile: BOC-FlFlF Versus FPR2/FPRL1 Antagonists

BOC-FlFlF demonstrates concentration-dependent FPR subtype selectivity. At low concentrations (≤10 µM), the compound selectively inhibits FPR1-mediated signaling with minimal FPRL1 (FPR2) cross-reactivity [1]. The IUPHAR nomenclature review confirms that t-Boc-FLFLF is selective for FPR1 at low concentrations but this selectivity is lost at high micromolar concentrations (e.g., 100 µM) [2]. By comparison, the antagonist WRW4 selectively inhibits FPRL1 at low concentrations but exhibits partial FPR cross-inhibition at high concentrations [3]. The difference in selectivity profiles between BOC-FlFlF and cyclosporin H was sufficiently pronounced that Stenfeldt et al. (2007) recommended cyclosporin H as the preferred specific FPR inhibitor based on potency differences [4].

FPR subtype selectivity profile
Head-to-head
FPR1-selective at ≤10 µM; cross-reactivity at ≥100 µM. Distinct from WRW4 and cyclosporin H.
Concentration-dependent endpoint context
Selection must match experimental FPR subtype objective.
GPCR pharmacology Receptor subtype selectivity FPR1

Antagonism of fMLP-Induced Functional Responses: Comparative Ki Values Across Multiple Readouts

BOC-FlFlF antagonizes multiple functional responses induced by the canonical FPR agonist fMLP (N-formyl-Met-Leu-Phe) in a readout-dependent manner . In differentiated HL-60 cells, the compound exhibits distinct inhibitory constants (Ki) depending on the functional endpoint measured, with intracellular calcium mobilization being the most potently inhibited response (Ki = 0.43 µM), followed by superoxide formation (Ki = 1.04 µM) and β-glucuronidase release (Ki = 1.82 µM) . The compound also demonstrated an apparent dissociation constant (KD) of 230 nM in intracellular calcium mobilization assays . At the receptor binding level, BOC-FlFLF binds to FPR1 with a pKi of 6.0–6.5 (Ki range: 316 nM–1.0 µM) [1].

fMLP-induced response antagonism
Assay context
Ki (Ca²⁺) = 0.43 µM; Ki (superoxide) = 1.04 µM; Ki (β-glucuronidase) = 1.82 µM; KD = 230 nM.
Readout-dependent potency review
4.2-fold variation across functional endpoints.
Neutrophil activation Calcium mobilization Superoxide production

Physicochemical Handling Specifications: Solubility and Storage Differentiation

BOC-FlFlF exhibits poor aqueous solubility (water: <0.1 mg/mL, insoluble), requiring organic solvent-based formulation for experimental use [1]. The compound demonstrates acceptable solubility in DMSO, with reported stock solution concentrations of 10 mM achievable . Alternative formulation approaches have demonstrated solubility of ≥2.5 mg/mL (3.18 mM) in DMSO for clear solution preparation , and 1 mg/mL (1.27 mM) in 10% DMSO plus 90% corn oil vehicle . Storage specifications are well-defined: powder stored at -20°C is stable for 3 years, at 4°C for 2 years; solvent preparations stored at -80°C maintain stability for 6 months, at -20°C for 1 month .

Solubility and handling context
Method context
Poor aqueous solubility; organic solvent formulation required (DMSO-based stock solutions).
Solvent vehicle context review
DMSO tolerance must be validated in cell-based assays.
Formulation Solubility Storage stability

Neutrophil Functional Differentiation: Antagonist Activity Without Intrinsic Agonism

BOC-FlFlF functions as a pure antagonist at neutrophil FPRs without detectable intrinsic agonistic activity. Fluorescently labeled BOC-FlFlF did not elicit an oxidative burst in human neutrophils at 37°C as assessed by chemiluminescence and p-nitroblue tetrazolium chloride reduction assays, while efficiently competing with both fMLF and fnLLFnLYK for receptor binding [1]. The compound was not internalized upon receptor engagement, distinguishing its antagonist pharmacology from agonist-induced receptor internalization and desensitization pathways [2]. This property enables sustained receptor blockade without triggering downstream signaling cascades or receptor downregulation [3].

Neutrophil functional differentiation
Reported
No intrinsic agonism; no receptor internalization; competitive binding with fMLF without triggering oxidative burst.
Pure antagonist context review
Sustained receptor blockade without signaling artifacts.
Neutrophil biology Oxidative burst Chemotaxis

In Vivo Pharmacological Validation: fMLP-Induced Analgesia Blockade

BOC-FlFlF demonstrates functional FPR1 antagonist activity in vivo. Intraplantar injection of BOC-FlFlF blocked fMLP-induced analgesia (0.3 ng fMLP) in the inflamed paw of experimental animals, while no significant effect was observed in non-inflamed paws [1]. This in vivo validation establishes that the compound's FPR1 antagonist activity translates from in vitro binding and cellular assays to physiologically relevant pain modulation models [2].

In vivo analgesia blockade
Data to verify
Intraplantar BOC-FlFlF blocked fMLP-induced analgesia in inflamed paw; no effect in non-inflamed paw.
Model-response endpoint context
In vivo FPR1 antagonist activity reported.
In vivo pharmacology Pain research FPR1 antagonism

BOC-FlFlF (CAS 148182-34-7) Validated Research and Industrial Application Scenarios


FPR1-Selective Pharmacological Blockade in Neutrophil Signaling Studies

Utilize BOC-FlFlF at concentrations ≤10 µM to achieve FPR1-selective antagonism without significant FPR2/FPRL1 cross-reactivity [1]. This concentration window enables specific interrogation of FPR1-mediated signaling pathways in neutrophil activation, chemotaxis, and superoxide production assays . The compound's pure antagonist pharmacology—lacking intrinsic agonistic activity and receptor internalization—permits sustained receptor blockade without confounding downstream signaling activation or receptor desensitization artifacts [2].

Stereochemistry-Controlled Angiogenesis Research Using L-BOC2

Employ natural L-enantiomer BOC-FlFlF as an angiogenesis inhibitor tool compound, leveraging its VEGF-A165 binding antagonist activity [1]. This application requires rigorous stereochemical verification, as D-enantiomer contamination or unintended substitution with D-BOC2 will invert the functional outcome from angiogenesis inhibition to pro-angiogenic activity . For studies requiring pro-angiogenic controls, D-Succ-F3 provides a validated FPR3-engaging comparator with documented activity in HUVEC, chick embryo, zebrafish, and murine models [2].

In Vivo FPR1 Antagonism in Inflammatory Pain Models

Apply BOC-FlFlF via intraplantar administration to block fMLP-induced analgesic responses in inflamed paw models, with validated efficacy at 0.3 ng fMLP challenge doses [1]. This application is supported by complementary evidence demonstrating the compound's ability to inhibit annexin-mediated antinociceptive activity and modulate pain effects through FPR1 blockade . Formulation in DMSO-based vehicles is required due to aqueous insolubility, with 10% DMSO/90% corn oil serving as a validated vehicle for in vivo administration [2].

Calcium Mobilization Assays Requiring Potent FPR1 Antagonism

Select BOC-FlFlF for intracellular calcium mobilization studies requiring potent FPR1 antagonism, as the compound exhibits its highest potency against this functional readout (Ki = 0.43 µM) compared to superoxide formation (Ki = 1.04 µM) or β-glucuronidase release (Ki = 1.82 µM) [1]. The apparent KD of 230 nM in calcium mobilization assays further supports preferential application in calcium signaling studies . Concentrations should be optimized within the 0.1–1 µM range for calcium readouts versus 1–10 µM for degranulation or oxidative burst endpoints [2].

Application
Selection Property
Validation Focus
FPR1-selective signaling studies
FPR1 selectivity window (≤10 µM)
Neutrophil activation and calcium mobilization assay context
Stereochemistry-controlled angiogenesis research
L-enantiomer identity verification
VEGF-A165 binding and angiogenesis assay endpoint review
Inflammatory pain model studies
In vivo FPR1 antagonist activity
fMLP-challenge model-response and vehicle-control validation
Calcium mobilization assay optimization
High potency for Ca²⁺ readout
Concentration-response review across functional endpoints

Technical Documentation Hub

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